3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound featuring a spirocyclic core with a fused triazaspiro[4.5]decene system and a thiophene substituent. The spirocyclic architecture imparts conformational rigidity, which is often exploited in medicinal chemistry to enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSDDIBQGWBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization. The reaction is carried out by heating the mixture in aqueous sodium hydroxide, yielding the desired triazole-thione compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of conductive polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following table summarizes key structural analogs of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, highlighting variations in substituents and molecular properties:
Key Observations:
- Substituent Effects on Molecular Weight: The introduction of halogenated aryl groups (e.g., 4-chlorophenyl or 3-fluorophenyl) increases molecular weight compared to non-halogenated analogs. For instance, the 4-chlorophenyl derivative (293.81 g/mol) is heavier than the phenyl analog (259.38 g/mol).
- Spirocyclic Core Modifications: The number of nitrogen atoms in the spirocyclic system varies. For example, 3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a diazaspiro core (two nitrogens), whereas others feature a triazaspiro system (three nitrogens), which may alter electron distribution and hydrogen-bonding capacity.
- Synthetic Accessibility: The 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione intermediate, a related compound, was synthesized in 85% yield via a fusion method, suggesting that analogous routes could be optimized for the target compound.
Functional and Pharmacological Implications
- Electron-Donating vs. Electron-Withdrawing Groups: The thiophene substituent in the target compound is electron-rich, contrasting with the electron-withdrawing chlorine or fluorine in analogs. This difference could modulate reactivity in cross-coupling reactions or interactions with biological targets.
- Steric Effects: Bulkier substituents like isopropyl (in the 8-isopropyl analog) may hinder molecular packing or binding to enzymes, whereas smaller groups (e.g., methyl) offer a balance between stability and steric freedom.
- Solubility and Stability: Limited solubility data for the phenyl analog (8-methyl-3-phenyl derivative) suggest challenges in aqueous formulation, which may extend to the thiophene analog unless hydrophilic groups are introduced.
Computational and Experimental Insights
- Structural Analysis: Tools like SHELX and WinGX have been pivotal in resolving crystal structures of spirocyclic compounds, enabling precise determination of bond lengths and angles. For instance, the triazaspiro[4.5]decene core typically exhibits bond angles of ~109.5° at the spiro carbon, consistent with tetrahedral geometry.
- Density Functional Theory (DFT): Methods such as the Colle-Salvetti correlation-energy formula could predict electronic properties (e.g., charge distribution on the thione sulfur), guiding synthetic optimization.
Biological Activity
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by its unique spiro structure that incorporates a thiophene ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : CHNS
- Molecular Weight : 251.4 g/mol
- CAS Number : 1325303-50-1
Synthesis
The synthesis of this compound typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization under basic conditions. The general synthetic route can be summarized as follows:
- Reactants : Thiophene-2-carbohydrazide + Haloaryl isothiocyanate
- Conditions : Heating in aqueous sodium hydroxide
- Product : this compound
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the triazole and thiophene rings can enhance the antimicrobial efficacy against a range of pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
-
Cell Line Studies : In vitro studies on MDA-MB-231 (breast cancer) and IGR39 (melanoma) cells demonstrated that derivatives of triazole-thione compounds exhibit varying degrees of cytotoxicity.
Compound IC (μM) Cell Line Compound A 10 MDA-MB-231 Compound B 15 IGR39 - Mechanism of Action : The mechanism involves interaction with key enzymes and receptors within cancer cells, potentially leading to inhibition of tumor growth through targeted pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene and triazole rings. SAR studies have identified that:
- Electron-donating groups enhance activity.
- Steric hindrance can reduce binding affinity to biological targets.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development in several therapeutic areas:
Potential Therapeutic Areas
- Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
- Neuroprotective Agents : Emerging research suggests potential neuroprotective effects that warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
